molecular formula C18H14F3NO3S B2556968 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide CAS No. 2319723-95-8

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2556968
CAS No.: 2319723-95-8
M. Wt: 381.37
InChI Key: DSCVSVJZCYLGQJ-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide: Unique due to its combination of furan, thiophene, and benzamide moieties.

    Furan Derivatives: Known for their antimicrobial and anticancer properties.

    Thiophene Derivatives: Used in organic electronics and as pharmaceutical agents.

    Benzamide Derivatives: Commonly used in medicinal chemistry for their therapeutic potential.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)12-5-2-1-4-11(12)17(24)22-10-13(23)15-7-8-16(26-15)14-6-3-9-25-14/h1-9,13,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCVSVJZCYLGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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